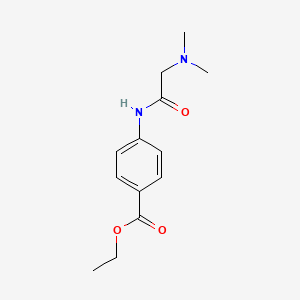
N-苯基马来酰亚胺
概述
描述
N-Phenylmaleimide is an organic compound with the molecular formula C10H7NO2. It is characterized by a five-membered ring structure with an N-aryl substitution, which imparts unique properties to the compound. N-Phenylmaleimide is known for its remarkable thermal resistance and is used in various applications, including polymer chemistry and materials science .
科学研究应用
N-Phenylmaleimide has a wide range of scientific research applications:
Polymer Chemistry: It is used to improve the thermal resistance and structural stiffness of polymers when copolymerized with other vinyl monomers.
Biological Research: It serves as a fluorescence probe and is used in energy transfer investigations and as a component of biologically active molecules.
Materials Science: It is employed in the synthesis of materials with unique properties, such as color cycle change properties in polyvinyl alcohol/N-Phenylmaleimide copolymers.
作用机制
Target of Action
N-Phenylmaleimide (NPMI) is a compound with a unique five-membered ring and N-aryl substituted structure . It is primarily used as a precursor in the synthesis of various compounds due to its biological properties . The primary targets of NPMI are the molecules it reacts with during synthesis, such as maleic anhydride and substituted anilines .
Mode of Action
NPMI interacts with its targets through a series of chemical reactions. The synthesis of a substituted N-phenylmaleimide involves two steps: the reaction of maleic anhydride with a substituted aniline to produce maleanilic acid, followed by its conversion to N-phenylmaleimide . The resulting N-phenylmaleimide can then be used as a dienophile in a Diels–Alder reaction with furan .
Biochemical Pathways
The biochemical pathways affected by NPMI are primarily related to its role in synthesis reactions. As a precursor, NPMI is involved in the production of various compounds through the Diels–Alder reaction . This reaction is a cornerstone of organic chemistry, allowing for the efficient synthesis of six-membered rings .
Result of Action
The primary result of NPMI’s action is the production of various compounds through synthesis reactions. For example, the introduction of NPMI into polyvinyl acetate (PVAc) and polyvinyl alcohol (PVA) main chain improves their thermal resistance properties . Furthermore, the incorporation of NPMI results in a visible and rapid discoloration that is reversible under acid or base conditions .
Action Environment
The action of NPMI is significantly influenced by the reaction environment. Factors such as the presence of other reactants, the temperature, and the pH can all affect the efficiency of the synthesis reactions involving NPMI . For instance, the introduction of a base catalyst during the alcoholysis of PVAc/NPMI leads to a visible and rapid discoloration .
生化分析
Biochemical Properties
N-Phenylmaleimide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to alkylate myosin’s Cys-707 (SH1) and Cys-697 (SH2), which significantly affects myosin’s interaction with actin and its ability to hydrolyze MgATP . These interactions highlight the compound’s potential in modulating enzyme activity and protein function.
Cellular Effects
N-Phenylmaleimide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By modifying specific cysteine residues on proteins, it can alter their function and stability, leading to changes in cellular behavior. For instance, the alkylation of myosin by N-Phenylmaleimide affects muscle contraction and cellular motility .
Molecular Mechanism
The molecular mechanism of N-Phenylmaleimide involves its ability to form covalent bonds with cysteine residues on proteins. This alkylation process can inhibit or activate enzymes, depending on the target protein. For example, the interaction with myosin’s SH1 and SH2 sites inhibits its ATPase activity, thereby affecting muscle contraction . Additionally, N-Phenylmaleimide can influence gene expression by modifying transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Phenylmaleimide can change over time due to its stability and degradation. Studies have shown that the compound remains stable under certain conditions, but prolonged exposure can lead to degradation and reduced efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the importance of monitoring its stability during experiments .
Dosage Effects in Animal Models
The effects of N-Phenylmaleimide vary with different dosages in animal models. At low doses, it can modulate enzyme activity and protein function without causing significant toxicity. At high doses, N-Phenylmaleimide can exhibit toxic effects, including cellular damage and impaired physiological functions. Threshold effects have been observed, highlighting the need for careful dosage optimization in experimental studies .
Metabolic Pathways
N-Phenylmaleimide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It can affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic processes. For instance, its interaction with myosin influences energy metabolism in muscle cells, impacting overall cellular energy balance .
Transport and Distribution
Within cells and tissues, N-Phenylmaleimide is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments. The compound’s ability to bind to cysteine residues on proteins also affects its distribution and activity within cells .
Subcellular Localization
N-Phenylmaleimide’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its effects on protein function and cellular processes. For example, its interaction with myosin in muscle cells highlights its role in the cytoskeleton and contractile machinery .
准备方法
Synthetic Routes and Reaction Conditions
N-Phenylmaleimide can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with aniline. The process typically includes the following steps:
Acylation Synthesis: Maleic anhydride is reacted with aniline in the presence of a catalyst and an organic solvent to form maleanilic acid.
Cyclodehydration: The maleanilic acid undergoes cyclodehydration to form N-Phenylmaleimide.
Another method involves the use of phosphorus pentoxide or phosphorus trichloride to treat maleanilic acid, resulting in the formation of N-Phenylmaleimide .
Industrial Production Methods
In industrial settings, N-Phenylmaleimide is produced by mixing and stirring a catalyst, an organic solvent, a polymerization inhibitor, and maleic anhydride in a reaction kettle. The mixture is heated, and aniline is continuously added. The reaction mixture is then subjected to reflowing, dehydrating, acid-base neutralization, layering, washing, cooling, and crystallization to obtain high-yield and high-purity N-Phenylmaleimide .
化学反应分析
Types of Reactions
N-Phenylmaleimide undergoes various chemical reactions, including:
Cycloaddition Reactions: It acts as a dipolarophile in 1,3-cycloaddition reactions with nitrones, forming crystalline adducts of dienes.
Substitution Reactions: It can react with strong bases to form salts.
Common Reagents and Conditions
Cycloaddition: Common reagents include nitrones and dienes, with reactions typically conducted under mild conditions.
Substitution: Strong bases are used to form salts of N-Phenylmaleimide.
Major Products
The major products formed from these reactions include various crystalline adducts and salts, depending on the specific reagents and conditions used .
相似化合物的比较
Similar Compounds
N-Ethylmaleimide: Known for its use as an irreversible inhibitor of cysteine peptidases.
N-Phenylmaleimide Derivatives: Include compounds like N-(p-methoxyphenyl)maleimide and N-(p-ethoxyphenyl)maleimide, which have similar structures but different substituents.
Uniqueness
N-Phenylmaleimide is unique due to its high reactivity and ability to form stable copolymers with a wide range of monomers. Its thermal resistance and structural stiffness make it particularly valuable in polymer chemistry and materials science .
属性
IUPAC Name |
1-phenylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDBROSJWZYGSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Record name | N-PHENYLMALEIMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20898 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25101-57-9 | |
| Record name | 1H-Pyrrole-2,5-dione, 1-phenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25101-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0041274 | |
| Record name | 1-Phenyl-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-phenylmaleimide appears as yellow needles. (NTP, 1992), Other Solid | |
| Record name | N-PHENYLMALEIMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20898 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1H-Pyrrole-2,5-dione, 1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Boiling Point |
324 °F at 12 mmHg (NTP, 1992) | |
| Record name | N-PHENYLMALEIMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20898 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Sparingly soluble (NTP, 1992) | |
| Record name | N-PHENYLMALEIMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20898 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
941-69-5 | |
| Record name | N-PHENYLMALEIMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20898 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Phenylmaleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenylmaleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000941695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Phenylmaleimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8183 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrrole-2,5-dione, 1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Phenyl-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-phenylmaleimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.165 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PHENYLMALEIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U9KT462VW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
192 to 194 °F (NTP, 1992) | |
| Record name | N-PHENYLMALEIMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20898 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
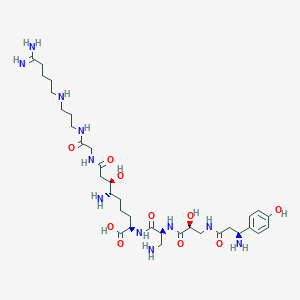
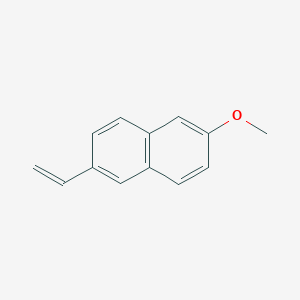
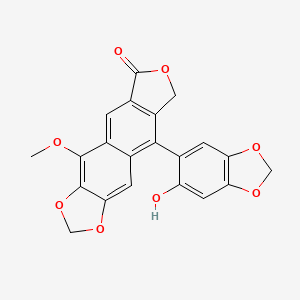
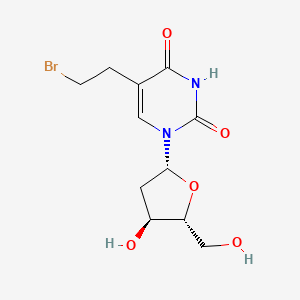
![6-Hydroxy-5-[[4-[[4-[(4-sulfophenyl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]naphthalene-2-sulfonic acid](/img/structure/B1203399.png)

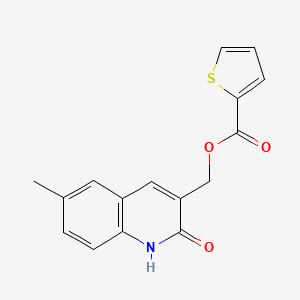
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methylbenzamide](/img/structure/B1203404.png)
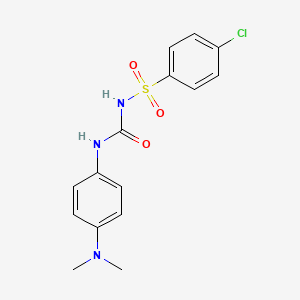
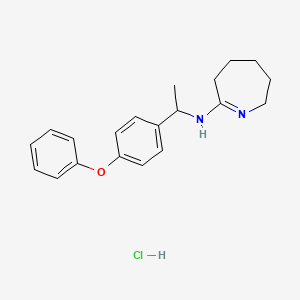
![8-Methoxy-1-(4-methoxyphenyl)-3-methyl-2-oxidobenzofuro[3,2-c]pyridin-2-ium](/img/structure/B1203411.png)

